![molecular formula C15H21ClN2O2 B2983237 Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate CAS No. 2504203-39-6](/img/structure/B2983237.png)
Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate was first reported in a 2015 patent application by Ionis Pharmaceuticals. The synthesis involves several steps, including the reaction of 6-chloropyridin-3-ylmethanol with cyclobutanecarboxylic acid and tert-butyl carbamate in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC). The product is then purified using standard techniques such as column chromatography.Molecular Structure Analysis
The molecular formula of Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate is C15H21ClN2O2. The InChI code is 1S/C15H21ClN2O2/c1-14(2,3)20-13(19)18-15(7-4-8-15)9-11-5-6-12(16)17-10-11/h5-6,10H,4,7-9H2,1-3H3,(H,18,19).Physical And Chemical Properties Analysis
The chemical structure of Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate is C17H24ClN3O2, and its molecular weight is 341.85 g/mol. It is a white solid with a melting point of around 150-155°C. It is soluble in organic solvents such as dichloromethane, chloroform, and methanol, but only slightly soluble in water.Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate is a valuable intermediate in organic synthesis. It is used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its importance in nucleoside analog synthesis (Ober et al., 2004). Another study demonstrated its use in catalyzed lithiation reactions, further showcasing its versatility in organic transformations (Ortiz et al., 1999).
Structural Characterization and Molecular Design
The compound plays a critical role in the structural characterization and design of novel chemical entities. Its crystal structure has been utilized to understand substitution patterns essential for designing molecules with desired biological or physical properties (Das et al., 2016). Furthermore, its derivatives have been explored for unique hydrogen and halogen bonding patterns, contributing to the fundamental understanding of molecular interactions (Baillargeon et al., 2017).
Potential Applications in Medicinal Chemistry
In medicinal chemistry, tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate derivatives have been synthesized as part of the search for new bioactive molecules. For instance, the synthesis of spirocyclopropanated analogues of known insecticides, highlighting the role of such intermediates in generating novel compounds with potential agrochemical applications (Brackmann et al., 2005).
Mécanisme D'action
Action Environment
The compound is a white solid with a melting point of around 150-155°C. It should be stored in a sealed container in a dry environment at 2-8°C . These factors could influence the compound’s action, efficacy, and stability. For example, if the compound is not stored properly, it could degrade and lose its effectiveness. Additionally, the compound’s solubility could affect its distribution within the body and thus its efficacy.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-14(2,3)20-13(19)18-15(7-4-8-15)9-11-5-6-12(16)17-10-11/h5-6,10H,4,7-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMGABBPIANHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

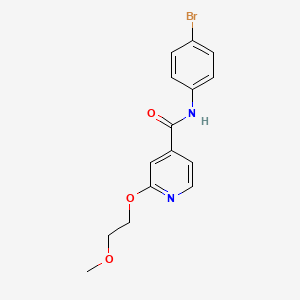
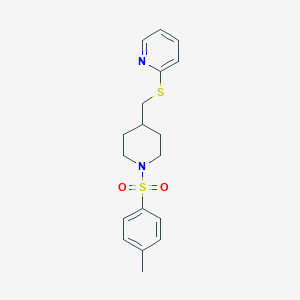
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2983160.png)
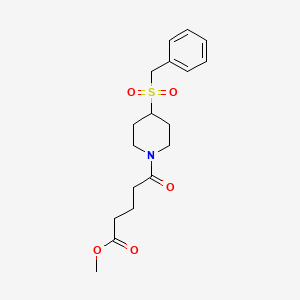
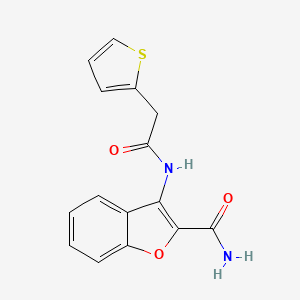
![2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2983164.png)
![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2983165.png)
![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983166.png)
![8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2983169.png)
![6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)
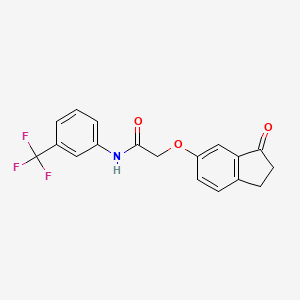
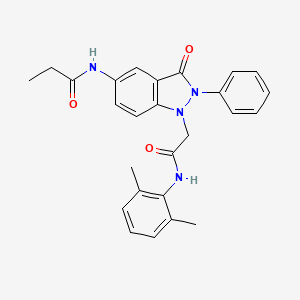
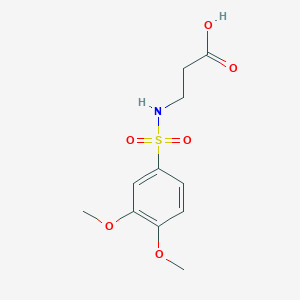
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2983176.png)